(3S,6S)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate
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Overview
Description
3-methyl-6-isopropenyl-9-decen-1-yl acetate, (3S,6S)- . This compound is characterized by its molecular formula C16H28O2 and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-isopropenyl-9-decen-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-isopropenyl-9-decen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-6-isopropenyl-9-decen-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-6-isopropenyl-9-decen-1-yl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In biological systems, it may modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-isopropenyl-9-decen-1-ol: The corresponding alcohol of the acetate.
3-methyl-6-isopropenyl-9-decen-1-al: The aldehyde derivative.
3-methyl-6-isopropenyl-9-decen-1-oic acid: The carboxylic acid derivative.
Uniqueness
3-methyl-6-isopropenyl-9-decen-1-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where esters are preferred, such as in the formulation of fragrances and flavors .
Properties
CAS No. |
67601-10-9 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3S,6S)-3-methyl-6-prop-1-en-2-yldec-9-enyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-6-7-8-16(13(2)3)10-9-14(4)11-12-18-15(5)17/h6,14,16H,1-2,7-12H2,3-5H3/t14-,16-/m0/s1 |
InChI Key |
UJJKWQRTTYLTQL-HOCLYGCPSA-N |
Isomeric SMILES |
C[C@@H](CC[C@H](CCC=C)C(=C)C)CCOC(=O)C |
Canonical SMILES |
CC(CCC(CCC=C)C(=C)C)CCOC(=O)C |
Origin of Product |
United States |
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